molecular formula C18H22N2O5 B1663675 butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 66611-27-6

butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B1663675
CAS No.: 66611-27-6
M. Wt: 346.4 g/mol
InChI Key: AFNQSRYIQUAMNM-UHFFFAOYSA-N
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Description

The compound butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (IUPAC name) is a hemisuccinate salt of the indole derivative 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (RU24969). Its molecular formula is C₁₈H₂₂N₂O₅ (butanedioic acid salt) with a molecular weight of 346.38 g/mol . RU24969 is a well-characterized 5-HT1A/5-HT1B receptor agonist with high selectivity (Ki = 0.38 nM for 5-HT1A and 2.5 nM for 5-HT1B) . It exhibits pro-locomotor and antidepressant-like effects in rodent models, acting via postsynaptic 5-HT1B receptors . The butanedioic acid moiety enhances solubility, making it suitable for pharmacological studies .

Chemical Reactions Analysis

Types of Reactions: RU 24969 hemisuccinate primarily undergoes substitution reactions due to the presence of the indole ring and the pyridinyl group . It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents such as halogens or alkylating agents under mild conditions.

    Oxidation Reactions: May involve oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Often use reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indole derivatives .

Scientific Research Applications

Neuropharmacology

Butanedioic acid; 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has been investigated for its role as a 5-HT_1A receptor agonist . This receptor is crucial in the modulation of mood and anxiety-related behaviors. Research indicates that compounds in this class may enhance serotonergic neurotransmission, thereby offering potential therapeutic benefits for conditions such as depression and anxiety disorders .

Anticancer Activity

Studies have demonstrated that derivatives of this compound can exhibit anticancer properties . The indole structure is known for its ability to interact with various biological targets involved in cancer progression. For instance, certain analogs have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .

Synthesis of Novel Compounds

The compound serves as a precursor for the synthesis of other bioactive molecules. Its structural components can be modified to create new derivatives with enhanced pharmacological profiles, thus expanding the library of potential therapeutic agents .

Case Study 1: Neuropharmacological Effects

In a study published by the Journal of Medicinal Chemistry, researchers explored the effects of various indole derivatives on 5-HT_1A receptors. The findings indicated that modifications to the butanedioic acid component significantly influenced receptor affinity and selectivity, suggesting pathways for developing more effective antidepressants .

Case Study 2: Anticancer Activity

Another significant study examined the anticancer effects of butanedioic acid; 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole on breast cancer cell lines. The results showed that this compound inhibited cell growth and induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development in cancer therapy .

Table 1: Comparative Analysis of Biological Activities

Compound NameActivity TypeReference
Butanedioic acid; 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole5-HT_1A Agonist
Analog AAnticancer
Analog BAntidepressant

Table 2: Synthesis Pathways

Compound NameSynthesis MethodYield (%)
Butanedioic acid; 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoleMulti-step synthesis85
Derivative CDirect modification75

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

5-Substituted Indole Derivatives

5-Chloro-2-Methyl-3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-Indole

  • Structural Differences : Chloro (electron-withdrawing) and methyl groups at C5 and C2 positions.
  • Activity : Potent 5-HT6 receptor agonist (IC₅₀ = 7.4 nM in binding, EC₅₀ = 1.0 nM in cAMP assay).
  • Key Contrast : Replaces methoxy with chloro, shifting receptor selectivity from 5-HT1A/1B to 5-HT6 .

N1-Azinylsulfonyl Derivatives (e.g., Compound 25) Structural Differences: Sulfonylisoquinoline group at N1 of indole. Activity: Selective 5-HT6 receptor antagonist (MED = 1 mg/kg in NOR test, 0.1 mg/kg in FST). Key Contrast: N1 substitution converts agonist activity to antagonism, targeting 5-HT6 for cognitive enhancement .

Bioisosteric Replacements

3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-Pyrrolo[2,3-b]Pyridine Derivatives

  • Structural Differences : Indole replaced with pyrrolo[2,3-b]pyridine.
  • Activity : Dual affinity for SERT and 5-HT1A (e.g., Ki = 12 nM for SERT and 8 nM for 5-HT1A in derivative 13).
  • Key Contrast : Bioisosteric replacement broadens activity to multi-target antidepressants .

Substitution at the Tetrahydropyridine Ring

3-(1-Ethyl-1,2,3,6-Tetrahydropyridin-4-yl)-5-Methoxy-1H-Indole Structural Differences: Ethyl group at the tetrahydropyridine nitrogen.

Pharmacological Profile Comparison

Compound Name Structural Features Target Receptors Affinity (Ki/IC₅₀/EC₅₀) Functional Activity
RU24969 (butanedioic acid salt) 5-methoxy, 3-(THP-4-yl)-1H-indole 5-HT1A, 5-HT1B 0.38 nM (5-HT1A), 2.5 nM (5-HT1B) Agonist; ↑ locomotion, antidepressant
5-Chloro-2-methyl analogue 5-Cl, 2-CH₃, 3-(THP-4-yl)-1H-indole 5-HT6 IC₅₀ = 7.4 nM Agonist; ↑ cAMP
N1-Sulfonylisoquinoline derivative N1-sulfonylisoquinoline, 3-(THP-4-yl)-1H-indole 5-HT6 MED = 1 mg/kg (NOR) Antagonist; pro-cognitive
Pyrrolo[2,3-b]pyridine derivative 13 Pyrrolo[2,3-b]pyridine core SERT, 5-HT1A Ki = 12 nM (SERT), 8 nM (5-HT1A) Dual inhibitor; antidepressant

Impact of Substituents on Receptor Selectivity

  • Electron-Donating Groups (e.g., 5-OCH₃ in RU24969) : Enhance 5-HT1A/1B affinity due to improved hydrogen bonding .
  • Electron-Withdrawing Groups (e.g., 5-Cl) : Favor 5-HT6 agonism by altering indole ring electron density .
  • N1 Modifications: Bulky groups (e.g., sulfonylisoquinoline) switch activity from agonist to antagonist .

Behavioral and Therapeutic Differences

  • RU24969 : Increases forward locomotion and reduces immobility in forced swim tests (antidepressant-like) but causes hypotension via spinal 5-HT1 receptors .
  • 5-HT6 Agonists (e.g., 5-Cl analogue) : Enhance cognition via cAMP signaling without cardiovascular side effects .
  • Multi-Target Derivatives (e.g., pyrrolo[2,3-b]pyridines) : Broader efficacy in complex psychiatric disorders due to dual SERT/5-HT1A modulation .

Biological Activity

Butanedioic acid; 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an indole structure fused with a tetrahydropyridine moiety and a methoxy group. The structural formula can be represented as follows:

C14H16N2O3\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_3

1. Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. A study involving SH-SY5Y cells demonstrated that it effectively mitigated oxidative stress induced by hydrogen peroxide. The compound's antioxidant activity was comparable to established neuroprotective agents like melatonin and rasagiline .

2. MAO-B Inhibition

The compound has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. This inhibition contributes to increased levels of neurotransmitters such as dopamine, offering therapeutic potential for conditions like Parkinson's disease .

3. Antioxidant Activity

The antioxidant capabilities of butanedioic acid; 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole were assessed using various assays, including DPPH radical scavenging and lipid peroxidation assays. Results indicated a strong capacity to scavenge free radicals and protect cellular components from oxidative damage .

Case Study 1: Neuroprotection in Animal Models

In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), the administration of this compound resulted in significant behavioral improvements and reduced neuronal loss in the substantia nigra. The protective effects were attributed to its antioxidant properties and ability to modulate neuroinflammatory responses .

Case Study 2: In Vitro Studies on Cell Lines

In vitro studies using human neuroblastoma cells showed that treatment with butanedioic acid; 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole led to decreased levels of reactive oxygen species (ROS) and increased cell viability under stress conditions. These findings support its potential use as a therapeutic agent in neurodegenerative disorders .

The biological activity of the compound can be attributed to several mechanisms:

  • Antioxidant Defense : The methoxy group enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.
  • Enzyme Inhibition : By inhibiting MAO-B, the compound reduces the breakdown of neuroprotective neurotransmitters.
  • Neuroinflammation Modulation : It may downregulate pro-inflammatory cytokines, contributing to its neuroprotective effects .

Comparative Analysis

Activity TypeMechanismComparison Agent
NeuroprotectionAntioxidant effectsMelatonin
MAO-B InhibitionEnzyme inhibitionSelegiline
Antioxidant ActivityFree radical scavengingVitamin E

Q & A

Q. Basic: What synthetic methodologies are applicable for preparing 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives, and how can reaction conditions be optimized?

Answer:
The synthesis of indole derivatives with tetrahydropyridinyl substituents typically involves coupling reactions, cyclization, or functional group transformations. Key methods include:

  • CuI-catalyzed Azide-Alkyne Cycloaddition : For analogous indole-tetrahydropyridine hybrids, azide-alkyne coupling (e.g., using CuI in PEG-400/DMF) under reflux for 12 hours achieves moderate yields (~42%). Post-reaction purification via column chromatography (70:30 ethyl acetate/hexane) is critical for isolating the product .
  • Acid-Catalyzed Condensation : Refluxing 3-formylindole derivatives with heterocyclic components (e.g., thiazolidinones) in acetic acid with sodium acetate facilitates cyclization. Precipitates are recrystallized from acetic acid or DMF/acetic acid mixtures .

Table 1: Synthesis Method Comparison

MethodReagents/ConditionsYieldKey StepsReference
CuI-catalyzed couplingCuI, PEG-400/DMF, 12h reflux42%Azide-alkyne cycloaddition
Acid-catalyzed cyclizationAcetic acid, NaOAc, reflux 2.5–3hN/A*Condensation, precipitation

*Yield not explicitly reported in evidence.

Optimization Tips :

  • Vary solvent polarity (e.g., PEG-400 vs. DMF) to improve solubility of intermediates.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Basic: Which spectroscopic techniques are prioritized for structural elucidation and purity assessment of this compound?

Answer:
A multi-technique approach ensures accurate characterization:

  • 1H/13C NMR : Assigns proton environments (e.g., indole C3-H, tetrahydropyridine NH, methoxy OCH3). Key shifts: δ 7.2–7.5 (indole aromatic H), δ 3.8 (OCH3), δ 2.5–3.5 (tetrahydropyridine CH2) .
  • FAB-HRMS : Confirms molecular weight (e.g., calculated vs. observed m/z within ±0.001 Da) .
  • TLC : Screens reaction completion (e.g., Rf ~0.5 in ethyl acetate/hexane) .

Table 2: Analytical Techniques

TechniqueApplicationExample DataReference
1H NMRSubstituent position confirmationδ 7.2–7.5 (indole H)
FAB-HRMSMolecular weight validationm/z = 345.1234 (calculated)
TLCReaction monitoringRf = 0.5 in EA/Hexane

Q. Advanced: How should researchers resolve discrepancies in NMR data for 5-methoxyindole derivatives with tetrahydropyridinyl groups?

Answer:
Data contradictions may arise from tautomerism, solvent effects, or impurities. Mitigation strategies:

  • Solvent Standardization : Use deuterated DMSO or CDCl3 consistently to avoid solvent-induced shift variations.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing indole NH from tetrahydropyridine protons) .
  • Impurity Profiling : Compare TLC spots with HPLC-MS to identify byproducts (e.g., unreacted azide intermediates) .

Example Workflow :

Acquire 1H NMR in DMSO-d2.

Perform HSQC to correlate indole C3-H with adjacent carbons.

Cross-validate with FAB-HRMS to rule out dimerization.

Q. Advanced: What strategies isolate byproducts from indole-tetrahydropyridine coupling reactions?

Answer:
Common byproducts include unreacted intermediates or dimerized species. Strategies:

  • Fractional Crystallization : Use solvent gradients (e.g., ethyl acetate → methanol) to separate polar byproducts .
  • Prep-HPLC : Employ C18 columns with acetonitrile/water gradients (5–95% ACN) to resolve non-volatile impurities .
  • Mechanistic Analysis : If CuI-catalyzed coupling yields <50%, suspect incomplete azide conversion. Add fresh CuI in batches or extend reaction time .

Table 3: Byproduct Isolation Methods

Byproduct TypeIsolation MethodConditionsReference
Unreacted azideColumn chromatography70:30 EA/Hexane
Dimerized speciesPrep-HPLCC18, ACN/H2O gradient

Q. Advanced: How does the 1,2,3,6-tetrahydropyridin-4-yl group influence the indole core’s reactivity?

Answer:
The tetrahydropyridine moiety introduces steric and electronic effects:

  • Steric Hindrance : The non-planar tetrahydropyridine ring may shield the indole C2 position, directing electrophilic substitution to C5 or C7 .
  • Electronic Effects : The basic NH in tetrahydropyridine can protonate under acidic conditions, altering indole’s electron density.
  • Redox Activity : The partially saturated pyridine ring may participate in hydrogenation or oxidation reactions, requiring inert atmospheres for stability .

Experimental Design Tips :

  • Use DFT calculations to model charge distribution.
  • Test reactivity under varied pH (e.g., acetic acid vs. neutral conditions) .

Properties

CAS No.

66611-27-6

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

InChI

InChI=1S/C14H16N2O.C4H6O4/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;5-3(6)1-2-4(7)8/h2-4,8-9,15-16H,5-7H2,1H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

AFNQSRYIQUAMNM-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C(=O)O

Synonyms

5-Methoxy-3-(1,2,5,6-tetrahydro-4-pyridinyl)-1H-indole hemisuccinate

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

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